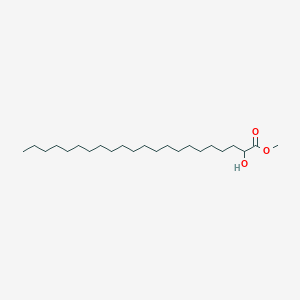

Methyl 2-hydroxydocosanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxydocosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHHQOLYDNMSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340635 | |

| Record name | Methyl 2-hydroxydocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-17-1 | |

| Record name | Methyl 2-hydroxydocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation from Biological Matrices

Discovery and Characterization in Plant-Derived Lipids

The investigation of complex lipids in terrestrial plants has led to the identification of Methyl 2-hydroxydocosanoate as a constituent of these natural products.

A notable discovery of this compound was during the structural elucidation of a new sphingolipid, Pakistamide C, isolated from the plant Abutilon pakistanicum. Through the process of methanolysis, this complex lipid was broken down, yielding its constituent fatty acid methyl esters. Subsequent analysis of these esters by mass spectrometry confirmed the presence of this compound. The mass spectrum showed a molecular ion peak at m/z 370 [M]+, which is consistent with the molecular weight of this compound, thereby confirming its identity as a component of this particular sphingolipid.

Beyond its discovery in Abutilon pakistanicum, the unesterified form, 2-hydroxydocosanoic acid, has been identified in other plant sources. Research has shown its presence in the inner bark of Eucalyptus globulus. While the broader category of 2-hydroxy fatty acids, with carbon chains ranging from 12 to 24 atoms, is known to occur in various plants, specific documentation of this compound in a wide array of botanicals remains an area of ongoing research.

Detection in Marine Organism Metabolomes

The marine environment has proven to be a rich source of diverse lipids, with this compound and its acid form being identified in several marine invertebrates.

Studies on the phospholipid fatty acid composition of marine sponges from the family Suberitidae have revealed the presence of 2-hydroxy long-chain fatty acids. In particular, a series of these acids, with carbon chains ranging from C22 to C27, were identified in the phospholipids (B1166683) of Pseudosuberites sp.. Among these, 2-hydroxyhexacosanoic acid was found to be a significant component. Further research on other marine sponges, such as the Caribbean species Verongula gigantea and Aplysina archeri, has also confirmed the presence of 2-hydroxydocosanoic acid within their phospholipid fractions.

The sea cucumber, Cucumaria frondosa, is known to contain complex lipids called cerebrosides. While detailed analysis of the fatty acid composition of these specific cerebrosides is ongoing, it is established that cerebrosides, in general, are composed of a sugar, a sphingoid base, and a fatty acid. The fatty acid component can vary, and the presence of long-chain fatty acids is common. The isolation of sphingosine-type glucocerebrosides (B1249061) from Cucumaria frondosa suggests a potential source of various fatty acids, including the possibility of 2-hydroxydocosanoic acid, which is a known constituent of cerebrosides in other organisms.

Microbial Contributions to Alpha-Hydroxydocosanoate Production

Microorganisms, including bacteria, yeasts, and fungi, are known to be capable of producing a wide array of hydroxy fatty acids (HFAs), including alpha-hydroxy fatty acids (α-HFAs). These microbial systems can oxidize fatty acids at various positions along their carbon chain. The production of α-HFAs from long-chain fatty acids is a known microbial process. While the general capability of microorganisms to produce long-chain α-HFAs is established, specific documentation of microbial strains that produce 2-hydroxydocosanoic acid is not yet widely reported in scientific literature. The enzymatic machinery responsible for these hydroxylation reactions is a subject of ongoing research, with the potential for biotechnological applications in the synthesis of valuable hydroxy fatty acids.

This compound: A Review of its Natural Occurrence and Microbial Origins

This compound is a chemical compound of interest within the field of lipid chemistry. This article explores its natural occurrence, with a specific focus on its isolation from biological sources and potential microbial origins. The subsequent sections will delve into its association with microbial lipids and the biosynthetic pathways that may lead to its formation in bacteria and fungi.

Phospholipid fatty acid (PLFA) analysis is a widely utilized method to characterize microbial community composition in various environmental samples, such as soil. This technique relies on the fact that different microbial groups often possess distinct fatty acid profiles within their cell membranes. While hydroxyl-substituted fatty acids are recognized as characteristic components of certain bacteria, particularly Gram-negative bacteria, the direct and widespread association of this compound, or its corresponding acid, 2-hydroxydocosanoic acid, as a signature PLFA biomarker in environmental samples is not extensively documented in scientific literature.

PLFA profiles of soil microorganisms are known to be sensitive to environmental changes and can be used to assess the relative abundance of different microbial groups. However, the fatty acids typically considered as biomarkers in these analyses are of shorter chain lengths than docosanoic acid. Very long-chain fatty acids (VLCFAs), when found in bacteria, are often associated with other lipid fractions, such as the lipid A component of lipopolysaccharides in Gram-negative bacteria, rather than the phospholipid fraction. For instance, the soil bacterium Agrobacterium fabrum is known to incorporate a very long-chain hydroxylated fatty acid, specifically 27-hydroxyoctacosanoic acid, into its lipid A, which is crucial for its resistance to environmental stressors.

While 2-hydroxy fatty acids, in general, are considered potential biomarkers for soil microbes, the specific role and prevalence of 2-hydroxydocosanoic acid within the phospholipid fraction of microbial communities in environmental matrices remain an area for further research.

The biosynthesis of 2-hydroxy long-chain fatty acids has been identified in select microbial species, suggesting potential pathways for the formation of 2-hydroxydocosanoic acid.

Bacterial Strains:

Research into the biosynthesis of 2-hydroxy fatty acids in bacteria has pointed to their connection with sphingolipid metabolism. In the myxobacteria Myxococcus xanthus and Stigmatella aurantiaca, the formation of 2-hydroxy fatty acids is linked to sphingolipid biosynthesis and is catalyzed by stereospecific fatty acid alpha-hydroxylases. This process is involved in fatty acid alpha-oxidation.

Furthermore, 2-hydroxy fatty acids have been identified as major cellular fatty acids in the gliding marine bacterium Aureispira marina. In this bacterium, these fatty acids are components of ceramides (B1148491), which are a class of sphingolipids. This indicates a potential biosynthetic route for 2-hydroxydocosanoic acid through pathways associated with ceramide production in certain marine bacteria.

Fungal Strains:

The occurrence of 2-hydroxy long-chain fatty acids is also known in the fungal kingdom, although specific biosynthetic pathways for 2-hydroxydocosanoic acid are not as clearly defined as in some bacteria. Fungi are capable of producing a wide array of hydroxylated fatty acids through various enzymatic processes. The presence of these compounds in fungi suggests that biosynthetic routes for 2-hydroxydocosanoic acid may exist within certain fungal species, contributing to the diversity of fungal lipids.

Advanced Methodologies for Structural Elucidation and Analytical Characterization

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and structural features of Methyl 2-hydroxydocosanoate through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) for Diagnostic Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that are crucial for identifying this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of α-hydroxy methyl esters like this compound is influenced by the hydroxyl and ester functional groups.

A notable fragment is observed at an m/z of 90, which can be attributed to a rearrangement process involving the hydroxyl and ester groups. Other significant peaks are found at m/z 97, 111, 57, and 71, which are characteristic of long-chain aliphatic compounds. nih.gov

Table 1: Diagnostic EI-MS Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 97 | 99.99 | Alkyl chain fragment |

| 90 | 81.70 | Result of McLafferty-type rearrangement |

| 111 | 62.80 | Alkyl chain fragment |

| 57 | 61.10 | Alkyl chain fragment (C4H9+) |

High-Resolution Mass Spectrometry (HREI-MS) for Precise Elemental Composition Determination

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental composition. pnnl.gov For this compound, HREI-MS provides the high-accuracy mass measurement necessary to confirm its molecular formula as C23H46O3. nih.gov This level of precision is essential to differentiate it from other isomeric compounds or molecules with the same nominal mass but different elemental formulas. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H46O3 | PubChem nih.gov |

| Exact Mass | 370.34469533 Da | PubChem nih.gov |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) Applications in Lipid Analysis

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for the analysis of polar, non-volatile, and thermally unstable compounds like long-chain hydroxy fatty acid esters. wikipedia.orgcreative-proteomics.comnih.gov In this method, the sample is mixed with a liquid matrix (such as glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., argon or xenon). wikipedia.orgnih.gov

This process generates pseudomolecular ions, typically protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. creative-proteomics.com For this compound, FAB-MS would be invaluable for unequivocally determining its molecular weight, as it produces a strong signal for the intact molecule. youtube.com This technique is especially useful in confirming the molecular mass before proceeding with other methods that induce more extensive fragmentation for structural detailing. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Elucidation

While a specific experimental spectrum for this compound is not widely published, the expected 1H NMR spectrum can be predicted based on its chemical structure. The spectrum would feature distinct signals corresponding to the different types of protons present in the molecule.

Key expected resonances include:

A singlet for the three protons of the methyl ester group (-COOCH3).

A multiplet for the single proton on the carbon bearing the hydroxyl group (-CH(OH)-).

A broad signal corresponding to the protons of the long methylene (B1212753) (-CH2-) chain.

A triplet for the three protons of the terminal methyl group (-CH3) of the docosanoate chain.

A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can be dependent on concentration and solvent.

Table 3: Predicted 1H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Terminal CH3 | ~0.88 | Triplet (t) | 3 |

| Methylene chain (CH2)n | ~1.25 | Multiplet (m) | ~38 |

| CH(OH) | ~4.0-4.2 | Multiplet (m) | 1 |

| OCH3 (Ester) | ~3.75 | Singlet (s) | 3 |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Techniques (Broadband Decoupled and Distortionless Enhancement by Polarization Transfer)

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of this compound. In a broadband decoupled spectrum, each unique carbon atom in the molecule would produce a single peak, allowing for a direct count of non-equivalent carbons.

Further structural details are obtained using techniques like Distortionless Enhancement by Polarization Transfer (DEPT):

DEPT-90: This experiment would exclusively show the signal for the methine (CH) carbon, which in this molecule is the C2 carbon attached to the hydroxyl group.

DEPT-135: This spectrum provides more comprehensive information. It displays methine (CH) and methyl (CH3) carbons as positive signals, while methylene (CH2) carbons appear as negative signals. Quaternary carbons, like the carbonyl carbon of the ester group, are absent in DEPT spectra.

This combination of 13C NMR experiments allows for the unambiguous assignment of all carbon signals, confirming the positions of the functional groups and the structure of the long alkyl chain.

Table 4: Predicted 13C NMR and DEPT Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| C=O (Carbonyl) | ~175 | Absent | Absent |

| C2 (-CH(OH)-) | ~70 | Positive | Positive |

| -OCH3 (Ester) | ~52 | Absent | Positive |

| C3 | ~34 | Absent | Negative |

| Methylene Chain (-CH2-)n | ~22-32 | Absent | Negative |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Argon |

| Xenon |

Two-Dimensional NMR Methodologies (COSY, HMBC, NOESY) for Connectivity and Spatial Relationship Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By spreading NMR signals across two frequency dimensions, these experiments resolve overlapping multiplets and reveal correlations between different nuclei, providing profound insights into the molecular framework. princeton.edustudylib.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, a COSY spectrum would be expected to show a cross-peak between the proton on the hydroxyl-bearing carbon (C2) and the protons of the adjacent methylene group (C3) in the long alkyl chain. This confirms the direct connectivity of this part of the molecule. Further correlations would be observed sequentially along the docosanoate chain, linking adjacent methylene groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy maps long-range (typically 2-4 bonds) correlations between protons and carbons. princeton.eduuvic.ca This is particularly useful for connecting different functional groups within the molecule. For this compound, key HMBC correlations would include:

A correlation from the methyl protons of the ester group (-OCH₃) to the carbonyl carbon (C1).

Correlations from the proton at C2 to the carbonyl carbon (C1) and to the carbon at C3, and potentially C4.

Correlations from the protons at C3 to the carbons at C2 and C1. These correlations collectively establish the connectivity around the ester and hydroxyl functionalities and link them to the long alkyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY and HMBC, which show through-bond connectivity, NOESY reveals through-space correlations between nuclei that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded. princeton.eduresearchgate.net In a relatively flexible molecule like this compound, NOESY can help confirm the proximity of protons that might not be immediately obvious from bonding information alone, aiding in conformational analysis.

The combined data from these 2D NMR experiments provides a detailed and confirmed map of the molecular structure of this compound, as outlined in the table below.

| NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Confirms proton-proton (¹H-¹H) couplings through 2-3 bonds. libretexts.org | Cross-peak between H2 and H3 protons. |

| HMBC | Shows long-range proton-carbon (¹H-¹³C) couplings through 2-4 bonds. princeton.eduuvic.ca | Correlation between ester methyl protons and C1 (carbonyl). Correlation between H2 and C1/C3. |

| NOESY | Identifies protons close in space, revealing spatial relationships. princeton.eduresearchgate.net | Correlations between protons on adjacent methylene groups, confirming local conformation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, molecules like this compound, which contain polar functional groups (a hydroxyl group), have limited volatility and may interact unfavorably with the GC column. sigmaaldrich.com To overcome these limitations, chemical derivatization is employed.

Trimethylsilylation is a common and effective derivatization technique used in GC analysis. sigmaaldrich.comwordpress.com It involves replacing the active hydrogen of a polar functional group with a nonpolar trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. nih.govyoutube.com

In the case of this compound, the hydrogen atom of the hydroxyl group at the C2 position is replaced. This reaction is typically performed using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com

The resulting TMS derivative, Methyl 2-[(trimethylsilyl)oxy]docosanoate, exhibits several advantages for GC-MS analysis:

Increased Volatility: The replacement of the polar -OH group with the nonpolar -O-TMS group reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the compound and making it more amenable to vaporization in the GC injector. sigmaaldrich.comyoutube.com

Improved Thermal Stability: The TMS ether is generally more stable at the high temperatures used in GC analysis than the parent alcohol. wordpress.com

Enhanced Chromatographic Performance: The reduced polarity leads to more symmetrical peak shapes and less tailing, improving resolution and sensitivity. jfda-online.com

While mass spectrometry provides crucial structural information, the retention time in a GC analysis is a key parameter for compound identification. However, retention times can vary between instruments and different analytical runs. The retention index (RI) system provides a more robust and transferable measure for compound identification. shimadzu.eugcms.cz

The retention index relates the retention time of an analyte to the retention times of a series of n-alkanes run under the same chromatographic conditions. shimadzu.eu This normalization minimizes variations due to factors like column length, film thickness, carrier gas flow rate, and temperature programming. For the TMS derivative of this compound, a specific retention index has been reported.

| Parameter | Value | Source |

| Compound | Methyl 2-[(trimethylsilyl)oxy]docosanoate | NIST WebBook nist.gov |

| Column Type | Non-polar (SE-30) | NIST WebBook nist.gov |

| Retention Index (RI) | 2715 | NIST WebBook nist.gov |

This retention index value serves as a valuable identifier. In method development, an unknown peak in a chromatogram that matches both the mass spectrum and the retention index of the target compound provides a highly confident identification. researchgate.net

Other Chromatographic and Spectroscopic Techniques in Research Applications

Beyond advanced spectroscopic and hyphenated techniques, classical chromatographic methods remain fundamental in the research and analysis of this compound, particularly for purification and preliminary analysis.

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. magritek.com For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase. wiley-vch.de The separation is based on the differential adsorption of the components to the silica gel. A mobile phase, typically a mixture of nonpolar and moderately polar solvents such as hexane (B92381) and ethyl acetate, is passed through the column. wiley-vch.de By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. This technique is essential for isolating this compound after a chemical synthesis or extraction from a natural source to obtain a high-purity sample for subsequent analysis or use. wiley-vch.de

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used for several purposes in the study of this compound. sigmaaldrich.comanalyticaltoxicology.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. wiley-vch.de The plate is then developed in a sealed chamber with an appropriate solvent system (mobile phase).

Key applications include:

Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. wiley-vch.de

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate.

Solvent System Selection: TLC is used to quickly screen different solvent systems to find the optimal mobile phase for a preparative column chromatography separation. magritek.com

After development, the spots can be visualized under UV light if the compound is UV-active, or by staining with a visualizing reagent (e.g., phosphomolybdic acid or potassium permanganate) that reacts with the compound to produce a colored spot. wiley-vch.denih.gov

Optical Rotation Measurements for Chiral Purity and Absolute Configuration Assessment

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. As this compound contains a stereocenter at the C-2 position, it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). These enantiomers are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are fundamental properties used to assess the absolute configuration and enantiomeric purity of a sample.

The measurement is performed using a polarimeter, and the observed rotation (α) is used to calculate the specific rotation ([α]), an intensive property characteristic of a specific chiral compound under defined conditions (temperature, solvent, concentration, and light wavelength) wikipedia.org. The specific rotation is calculated using the formula:

[α]λT = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/mL or g/100mL wikipedia.org.

The sign of the specific rotation value indicates the direction of rotation. A positive (+) value signifies a dextrorotatory compound (rotating light to the right), while a negative (-) value indicates a levorotatory compound (rotating light to the left) wikipedia.org.

Absolute Configuration Assessment

The absolute configuration of a 2-hydroxy fatty acid ester is directly correlated with the sign of its optical rotation. By synthesizing and measuring a stereochemically pure standard, the configuration of an unknown sample can be determined by comparing their specific rotation values. For instance, in the study of long-chain hydroxy acids, the synthesis of both D- and L-enantiomers of a related compound, methyl 13-hydroxydocosanoate, allowed for the definitive assignment of their configurations based on the opposing signs of their specific rotations cdnsciencepub.com. The naturally occurring 2-hydroxy fatty acids in mammalian sphingolipids are typically of the (R)-configuration, a result of the stereospecificity of the fatty acid 2-hydroxylase (FA2H) enzyme nih.gov. Therefore, a positive or negative rotation value for an isolated sample of this compound can be used to infer its likely (R)- or (S)-configuration by correlation with established standards or related compounds.

Chiral Purity Determination

Optical rotation is also a powerful tool for determining the chiral purity or enantiomeric excess (ee) of a sample. A racemic mixture, containing equal amounts of both enantiomers (50% R and 50% S), is optically inactive (specific rotation of 0°) because the rotations of the individual enantiomers cancel each other out.

If a sample contains an excess of one enantiomer, it will exhibit an optical rotation proportional to the amount of that excess enantiomer. The enantiomeric excess can be calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]sample / [α]pure enantiomer) × 100

For example, if a sample of this compound has a measured specific rotation that is 80% of the value for the pure (R)-enantiomer, it is said to have an 80% enantiomeric excess of the (R)-form. This indicates the sample is composed of 90% (R)-enantiomer and 10% (S)-enantiomer.

The principles of using optical rotation for configuration and purity assessment are demonstrated by research on analogous long-chain hydroxy esters. In a study confirming the configuration of hydroxy acids, distinct specific rotation values were recorded for the D- and L-isomers of methyl 13-hydroxydocosanoate, a positional isomer of the title compound.

Table 1: Illustrative Optical Rotation Data for Long-Chain Hydroxy Acid Methyl Esters

This table presents data for methyl 9-D-hydroxyoctadecanoate and methyl 13-D-hydroxydocosanoate, which serve as examples to illustrate the principles of optical rotation measurement for compounds structurally related to this compound.

| Compound | Solvent | Specific Rotation [α]D |

| Methyl 9-D-hydroxyoctadecanoate | Methanol (B129727) | +0.4° |

| Methyl 9-D-hydroxyoctadecanoate | Chloroform | +0.8° |

| Methyl 13-D-hydroxydocosanoate | Chloroform | +0.9° |

| Methyl 13-L-hydroxydocosanoate | Chloroform | -0.9° (inferred) |

Data sourced from studies on the absolute configurations of long-chain hydroxy acids cdnsciencepub.com. The value for the L-isomer is inferred to be equal in magnitude and opposite in sign to the D-isomer, a fundamental property of enantiomers.

This data illustrates that enantiomers exhibit specific rotations of equal magnitude but opposite direction. Furthermore, the solvent can influence the magnitude of the rotation, underscoring the necessity of standardized measurement conditions for accurate comparison and characterization cdnsciencepub.com. Admixture of the two pure enantiomers results in a racemic mixture with different physical properties, such as a depressed melting point, further confirming the distinct nature of the enantiomers and the purity of the separated samples cdnsciencepub.com. Thus, optical rotation measurements remain an indispensable, non-destructive method for the stereochemical characterization of this compound.

Synthetic Strategies and Enzymatic Transformations in Research

Chemical Synthesis of Methyl 2-Hydroxydocosanoate and its Structural Analogues

Chemical synthesis provides robust and scalable methods for producing fatty acid methyl esters. The primary approaches involve the direct esterification of the corresponding carboxylic acid or the derivatization from more complex parent lipids.

Fischer-Speier esterification is a cornerstone method for synthesizing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. organic-chemistry.orgchemistrysteps.comlibretexts.org This equilibrium-driven process is widely applied to the synthesis of fatty acid methyl esters, including this compound from its parent acid, 2-hydroxydocosanoic acid.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgsciencemadness.org This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by methanol (B129727). The subsequent formation of a tetrahedral intermediate and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst. cerritos.edu

To achieve high yields, the reaction equilibrium must be shifted toward the products. libretexts.org This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water as it is formed, often through azeotropic distillation. organic-chemistry.orglibretexts.org

Table 1: Typical Conditions and Catalysts for Fischer Esterification

| Catalyst | Reagents | Key Conditions | Purpose |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 2-Hydroxydocosanoic Acid, Methanol | Excess methanol, Reflux temperature | Acts as a catalyst and a dehydrating agent to shift equilibrium. sciencemadness.org |

| p-Toluenesulfonic Acid (p-TsOH) | 2-Hydroxydocosanoic Acid, Methanol | Reflux, azeotropic removal of water | Acid catalyst; removal of water drives the reaction to completion. organic-chemistry.org |

| Lewis Acids (e.g., Zr(IV), Hf(IV) salts) | Carboxylic Acids, Alcohols | Varies | Catalyzes the esterification, sometimes under milder conditions. organic-chemistry.org |

This compound can also be prepared from complex lipids containing the 2-hydroxydocosanoic acid moiety, such as certain sphingolipids or glycerolipids, through acid-catalyzed methanolysis. This process, also known as transesterification, involves reacting the parent lipid with a large excess of methanol in the presence of an acid catalyst.

This method is frequently used in analytical chemistry to convert fatty acids within complex lipids into their more volatile methyl esters (FAMEs) for analysis by techniques like gas chromatography. The acid catalyst (e.g., methanolic HCl or H₂SO₄) facilitates the cleavage of the original ester or amide bond and the simultaneous formation of the new methyl ester. For instance, 2-hydroxydocosanoic acid has been identified in the epidermal lipids of the Antarctic minke whale, and methanolysis would be a standard procedure to isolate its methyl ester derivative for characterization. caymanchem.com

Enzymatic Synthesis and Biotransformation Studies of Hydroxy Fatty Acid Esters

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases are particularly effective for synthesizing esters under mild conditions, while microbial systems can produce hydroxylated fatty acids through bioconversion. nih.gov

Lipases are enzymes that typically catalyze the hydrolysis of esters in aqueous environments. mdpi.com However, in non-aqueous or low-water media, the reaction equilibrium is reversed, and lipases can efficiently catalyze esterification and transesterification reactions. mdpi.comresearchgate.net This capability is widely exploited for the synthesis of specialty esters, including hydroxy fatty acid esters. researchgate.net

The key advantages of using lipases are their high chemo-, regio-, and stereoselectivity. nih.gov This specificity allows for the targeted esterification of a hydroxyl group without affecting other functional groups in the molecule and can be used to resolve racemic mixtures of hydroxy fatty acids. Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, and Rhizomucor miehei, are commonly used. mdpi.comresearchgate.net The enzyme is often immobilized on a solid support, which enhances its stability and allows for easier recovery and reuse. nih.gov

Table 2: Selected Lipases Used in Ester Synthesis

| Lipase (B570770) Source | Common Name | Typical Application |

|---|---|---|

| Candida antarctica | CALB (Lipase B) | Highly efficient and selective for a wide range of esterification reactions. |

| Candida rugosa | CRL | Used in the kinetic resolution of racemic esters and acids. mdpi.comnih.gov |

| Rhizomucor miehei | RML | Effective for the esterification of fatty acids with glycerol. researchgate.net |

A variety of microorganisms, including bacteria, yeasts, and fungi, are capable of producing hydroxy fatty acids (HFAs) from fatty acids or vegetable oils. nih.gov These organisms possess hydroxylase enzymes that can introduce hydroxyl groups at various positions along the fatty acid chain, including the alpha (C-2) position. nih.gov The production of HFAs through microbial conversion is a growing field of biotechnology, as it provides a route to valuable chemicals from renewable feedstocks. nih.govmdpi.com

Microbial pathways for HFA production often involve enzymes such as cytochrome P450 monooxygenases or dioxygenases that perform the hydroxylation step. The resulting hydroxy fatty acid can then be extracted from the fermentation broth. While the direct microbial production of the methyl ester is less common, the microbially produced hydroxy fatty acid can be readily esterified using the chemical or enzymatic methods described previously. For example, various species of Bacillus, Pseudomonas, and yeasts have been identified as producers of different HFAs. nih.govresearchgate.net

Stereocontrolled Synthesis Approaches for Alpha-Hydroxylated Esters

The hydroxyl group at the C-2 position of this compound creates a chiral center, meaning the molecule can exist as two distinct enantiomers (R and S). In many biological and pharmaceutical applications, only one enantiomer is active. Therefore, stereocontrolled synthesis, which selectively produces one enantiomer over the other, is of significant research interest.

Achieving stereocontrol in the synthesis of alpha-hydroxy esters can be accomplished through several strategies:

Enzymatic Resolution: As mentioned, lipases can be used for the kinetic resolution of a racemic mixture of 2-hydroxydocosanoic acid or its ester. nih.gov The enzyme selectively reacts with one enantiomer, allowing the separation of the unreacted enantiomer from the product. For instance, lipase from Burkholderia cepacia has shown excellent results in resolving similar hydroxy esters. nih.gov

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to guide the reaction to form predominantly one enantiomer. For example, asymmetric epoxidation of a corresponding α,β-unsaturated ester followed by regioselective ring-opening can yield a chiral alpha-hydroxy ester.

Starting from a Chiral Pool: The synthesis can begin with a naturally occurring, enantiomerically pure starting material that already contains the desired stereocenter.

These advanced synthetic methods are crucial for accessing optically active alpha-hydroxy fatty acid esters for specialized applications where stereochemistry is critical.

Biochemical and Ecological Roles in Biological Systems

Integration into Complex Lipid Structures and Biological Membranes

The parent acid, 2-hydroxydocosanoic acid, is a crucial component of complex lipids that are fundamental to the structure and function of cellular membranes, particularly in eukaryotic cells.

Constituent of Sphingolipids and Cerebrosides in Eukaryotic Cells

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. When a fatty acid is attached to this backbone via an amide bond, a ceramide is formed. mhmedical.com These ceramides (B1148491) are precursors to more complex sphingolipids. mhmedical.com 2-hydroxy fatty acids (hFA), including the 22-carbon 2-hydroxydocosanoic acid, are important components of a specific subset of mammalian sphingolipids. nih.gov

Cerebrosides are a type of glycosphingolipid, which are ceramides with a single sugar residue attached. gerli.com They are vital components of cell membranes, especially in the nervous system. gerli.com 2-hydroxytetracosanoic acid (cerebronic acid) and 2-hydroxy-15-tetracosenoic acid (hydroxynervonic acid) are well-known constituents of the ceramide portion of cerebrosides found in nervous tissue. gerli.com The presence of very-long-chain 2-hydroxylated fatty acids is particularly prominent in the myelin sheath, the insulating layer around nerve cells. nih.gov In fact, it is estimated that approximately 25% of the lipids in the outer leaflet of the myelin membrane contain 2-hydroxylated fatty acids. nih.gov The synthesis of these specialized lipids involves the enzyme fatty acid 2-hydroxylase (FA2H), which introduces the hydroxyl group onto the fatty acid chain. nih.govresearchgate.net

| Component | Description | Role in Cerebroside Structure |

|---|---|---|

| Sphingoid Base (e.g., Sphingosine) | A long-chain amino alcohol that forms the backbone of the molecule. | Core structural foundation. |

| Fatty Acid (e.g., 2-hydroxydocosanoic acid) | A long hydrocarbon chain with a carboxyl group, attached to the sphingoid base. The "2-hydroxy" indicates a hydroxyl group on the second carbon. | Forms an amide bond with the sphingoid base to create a ceramide; influences the biophysical properties of the lipid. |

| Monosaccharide (e.g., Galactose or Glucose) | A single sugar unit. | Attached to the ceramide to complete the cerebroside structure; involved in cell recognition and signaling. |

Contribution to Membrane Lipid Composition and Dynamics

The incorporation of 2-hydroxy fatty acids like 2-hydroxydocosanoic acid into sphingolipids significantly impacts the properties of biological membranes. The additional hydroxyl group allows for the formation of hydrogen bonds, which can alter membrane stability and organization. researchgate.net

Research has shown that sphingolipids containing 2-hydroxy fatty acids play a crucial role in the organization of plasma membrane nanodomains. nih.gov These specialized regions, often called lipid rafts, are enriched in sphingolipids and cholesterol and are involved in cell signaling processes. nih.gov The hydroxyl groups on the acyl chains are believed to be critical for the formation of these liquid-ordered domains through hydrogen bonding. nih.gov The presence of these fatty acids can increase the order and affect the fluidity of the plasma membrane. researchgate.net

Furthermore, studies on various 2-hydroxylated fatty acids (2OHFAs) have demonstrated their ability to alter membrane biophysics. They can decrease the lipid order, leading to a looser packing of the acyl chains, and cause an increase in membrane hydration. laminarpharma.com The interaction of 2OHFAs with membranes can also disrupt cholesterol-sphingolipid interactions, which are important for maintaining the structure of liquid-ordered phases. laminarpharma.com

| Membrane Property | Effect of 2-Hydroxy Fatty Acid Incorporation | Reference |

|---|---|---|

| Lipid Packing | Decreases lipid order, leading to looser packing of acyl chains. | laminarpharma.com |

| Membrane Hydration | Causes a general increase in hydration. | laminarpharma.com |

| Domain Organization | Crucial for the organization of nanodomains (lipid rafts) through hydrogen bonding. | researchgate.netnih.gov |

| Cholesterol-Sphingolipid Interactions | Can disrupt interactions, particularly in liquid-ordered phases. | laminarpharma.com |

Function as Biogeochemical Markers in Environmental Science

Lipid biomarkers are organic molecules that can be traced back to their biological source, providing valuable information in environmental and geological studies. nih.govnih.gov Long-chain fatty acids are often used for this purpose due to their stability and source-specificity. nih.gov

Tracing Sources of Organic Matter in Aquatic and Terrestrial Environments

Long-chain fatty acids and fatty alcohols are frequently associated with higher plants and are used to trace terrestrial organic matter input into different environments. nih.gov The ubiquity of fatty acids as structural components of cells makes them suitable molecular tracers of life. nih.gov While various lipid compounds serve as biomarkers to identify sources and environmental conditions, the specific application of Methyl 2-hydroxydocosanoate as a widespread biomarker for general organic matter is not extensively documented in comparison to other lipids like n-alkanes or ω-hydroxy acids. However, the analysis of fatty acid profiles, including hydroxylated variants, can contribute to a more comprehensive understanding of the microbial community structure and sources of organic matter in soil and sediments.

Indicators of Suberin and Cutin Inputs in Soil Ecosystems

Cutin and suberin are complex, hydrophobic biopolyesters found in plants that act as protective barriers. nsf.govnih.gov Their unique monomer compositions allow them to be used as chemical markers for plant-derived organic matter in soils. scholaris.ca

Cutin is the primary structural component of the plant cuticle and is mainly composed of C16 and C18 hydroxy and epoxy-hydroxy fatty acids. nih.gov

Suberin is found in underground plant parts, bark, and wound-healing tissues. researchgate.net It is a more complex heteropolymer with both aliphatic and aromatic domains. scholaris.ca The aliphatic portion is characterized by a higher proportion of very-long-chain fatty acids (>C18), ω-hydroxy fatty acids, and α,ω-diacids. nih.govmdpi.com

While ω-hydroxy fatty acids are considered diagnostic markers for suberin, the role of 2-hydroxy fatty acids is less direct. nih.gov 2-hydroxy fatty acids are primarily known as constituents of sphingolipids. nih.gov However, analyses of root tissues have sometimes detected 2-hydroxy fatty acids in the polymeric (suberin) fraction. This is thought to be because highly glycosylated sphingolipids, which are rich in 2-hydroxy fatty acids, are not easily removed during the extraction processes used to isolate suberin, leading to their co-purification. nih.gov Therefore, while the presence of 2-hydroxydocosanoic acid in a soil sample is more directly indicative of microbial or plant sphingolipids, its association with suberin-rich tissues means it can indirectly suggest inputs from root material.

| Biopolymer | Typical Location | Primary Aliphatic Monomers | Role of 2-Hydroxy Fatty Acids |

|---|---|---|---|

| Cutin | Aerial plant surfaces (cuticle) | C16 and C18 ω-hydroxy and mid-chain epoxy/hydroxy fatty acids. nsf.govnih.gov | Not a primary or diagnostic component. |

| Suberin | Underground organs (roots), bark, wound tissue | Very-long-chain (>C18) ω-hydroxy fatty acids and α,ω-diacids. nih.govmdpi.com | Not a direct monomer; their presence in suberin extracts may be due to co-purification with sphingolipids from root cell membranes. nih.gov |

Advanced Research Perspectives and Methodological Innovations

Development of Hyphenated Analytical Platforms for Comprehensive Lipidomics Profiling

The comprehensive analysis of complex lipidomes, including the detection and quantification of specific molecules like Methyl 2-hydroxydocosanoate, necessitates advanced analytical techniques. Hyphenated analytical platforms, which couple separation techniques with mass spectrometry, have become indispensable tools in lipidomics research. researchgate.net These platforms offer the high resolution and sensitivity required to distinguish between structurally similar lipid species. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern lipidomics. researchgate.netnih.gov The coupling of liquid chromatography with mass spectrometry provides robust separation and sensitive detection of a wide array of lipids. For the analysis of fatty acid methyl esters (FAMEs), such as this compound, gas chromatography-mass spectrometry (GC-MS) is also a widely used and powerful technique. nih.govwisdomlib.org Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have further enhanced separation efficiency, allowing for the resolution of complex lipid mixtures in shorter analysis times. researchgate.net

Key Hyphenated Techniques in Lipidomics:

| Technique | Separation Principle | Detection Principle | Application in this compound Analysis |

| LC-MS | Partitioning between a stationary and mobile phase. | Measurement of mass-to-charge ratio of ionized molecules. | Enables separation from other lipid classes and isomers, followed by sensitive detection and quantification. researchgate.netnih.gov |

| GC-MS | Volatility and interaction with a stationary phase. | Fragmentation patterns of ionized molecules provide structural information. | Ideal for the analysis of volatile FAMEs, providing detailed structural characterization. nih.govwisdomlib.org |

| SFC-MS | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Mass-to-charge ratio measurement. | Offers alternative selectivity for lipid analysis. |

| 2D-LC-MS | Two independent liquid chromatography separations. | Mass-to-charge ratio measurement. | Provides enhanced peak capacity for extremely complex samples. chromatographyonline.com |

Tandem mass spectrometry (MS/MS) plays a crucial role in the structural elucidation of lipids. By inducing fragmentation of a selected precursor ion, MS/MS provides characteristic fragment ions that can be used to identify the specific fatty acid and its modifications, such as the hydroxyl group in this compound. nih.gov High-resolution mass spectrometry (HRMS) further aids in the confident identification of lipids by providing highly accurate mass measurements, which helps in determining the elemental composition. scispace.com

The development of novel derivatization strategies can enhance the ionization efficiency and chromatographic separation of certain lipid classes, further improving the sensitivity and specificity of the analysis. mdpi.com These advanced analytical platforms are critical for building comprehensive lipid libraries and for the accurate profiling of lipids like this compound in various biological matrices. nih.gov

Application of Omics Technologies in the Elucidation of Lipid Metabolism Pathways

The study of lipid metabolism, including the pathways involving this compound, has been significantly advanced by the application of "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and lipidomics, provide a global view of the molecular processes within a biological system. routledge.comnih.gov Integrating these multi-omics datasets allows for a more comprehensive understanding of how lipid metabolic pathways are regulated and how they are altered in different physiological and pathological states. nih.govnih.gov

Omics Technologies in Lipid Metabolism Research:

| Omics Field | Focus of Study | Contribution to Understanding this compound Pathways |

| Genomics | The complete set of DNA, including genes and their functions. | Identifies genes encoding for enzymes involved in the synthesis, modification, and degradation of long-chain fatty acids and their derivatives. nih.gov |

| Transcriptomics | The complete set of RNA transcripts, indicating gene expression levels. | Reveals how the expression of genes related to fatty acid hydroxylation and esterification is regulated under different conditions. mdpi.commdpi.com |

| Proteomics | The entire complement of proteins, including their modifications and interactions. | Identifies and quantifies the enzymes directly responsible for the biochemical transformations leading to and involving this compound. nih.govresearchgate.net |

| Lipidomics | The complete lipid profile of a cell, tissue, or organism. | Directly measures the abundance of this compound and other related lipids, providing a snapshot of the metabolic state. ihuican.org |

Transcriptomic analyses, often performed using microarray or RNA-sequencing technologies, can identify changes in the expression of genes encoding for fatty acid hydroxylases and methyltransferases in response to various stimuli. nih.gov For instance, a study on the plant Physaria lindheimeri, which is rich in hydroxy fatty acids, utilized transcriptome analysis to identify key genes involved in their synthesis. mdpi.com Proteomic studies, typically using mass spectrometry-based approaches, can then confirm that these changes in gene expression translate to altered protein levels of the corresponding enzymes. nih.gov

The integration of transcriptomic and proteomic data with lipidomic profiles allows researchers to build comprehensive models of metabolic pathways. mdpi.com This multi-omics approach can help to identify novel enzymes and regulatory networks involved in the metabolism of alpha-hydroxy fatty acids. nih.govnih.gov For example, an integrative analysis might reveal that under certain conditions, an upregulation of a specific fatty acid 2-hydroxylase gene (transcriptomics) and an increase in the corresponding protein (proteomics) correlate with elevated levels of 2-hydroxy fatty acids (lipidomics), providing strong evidence for the enzyme's function. nih.govmdpi.com

Computational Modeling of Enzyme-Substrate Interactions in Hydroxylation and Esterification Processes

Computational modeling has emerged as a powerful tool to investigate the intricate details of enzyme-substrate interactions at the molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, particularly for transient interactions like those occurring during enzymatic catalysis. nih.gov For the formation of this compound, computational modeling can be applied to understand both the hydroxylation of docosanoic acid and the subsequent esterification.

Computational Approaches in Enzyme-Substrate Modeling:

| Modeling Technique | Principle | Application to Hydroxylation and Esterification |

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to an enzyme's active site. | Can be used to model how docosanoic acid fits into the active site of a fatty acid hydroxylase and how 2-hydroxydocosanoic acid interacts with a methyltransferase. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of enzyme-substrate complexes. | Can reveal conformational changes in both the enzyme and substrate during the binding and catalytic process, helping to understand the reaction mechanism. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive part of the system (e.g., the active site) with the efficiency of molecular mechanics for the rest of the enzyme. | Allows for the detailed study of the chemical reaction steps, including bond breaking and formation, in the hydroxylation and esterification processes. |

Computational studies can be used to model the binding of docosanoic acid to the active site of cytochrome P450 enzymes or other hydroxylases. mdpi.com These models can help to explain the regio- and stereoselectivity of the hydroxylation reaction, i.e., why the hydroxyl group is specifically introduced at the alpha-position. acs.org By simulating the interaction between the enzyme and substrate, researchers can identify key amino acid residues that are critical for substrate binding and catalysis. nih.gov

Similarly, computational modeling can be applied to the esterification of 2-hydroxydocosanoic acid. By docking 2-hydroxydocosanoic acid and a methyl donor (like S-adenosyl-L-methionine) into the active site of a methyltransferase, researchers can predict the binding modes and identify the catalytic residues involved in the methyl transfer reaction. MD simulations can further elucidate the dynamic events that lead to the formation of this compound. nih.gov These computational insights can guide site-directed mutagenesis experiments to engineer enzymes with improved activity or altered substrate specificity. nih.gov

Biotechnological Production Approaches for Sustainable Supply and Engineered Pathways

The production of specialty lipids like this compound through traditional chemical synthesis can be complex and may involve harsh reaction conditions. nih.gov Biotechnological approaches, utilizing microorganisms or their enzymes as biocatalysts, offer a more sustainable and environmentally friendly alternative. frontiersin.orgnih.gov Metabolic engineering of microorganisms allows for the creation of "cell factories" designed for the high-level production of desired chemicals. northwestern.edu

Strategies for Biotechnological Production:

Microbial Conversion: Certain microorganisms, including bacteria and yeasts, naturally possess the enzymatic machinery to hydroxylate fatty acids. nih.gov These organisms can be cultivated and fed with precursor fatty acids, such as docosanoic acid, to produce 2-hydroxydocosanoic acid. This can then be esterified to this compound, either in vivo or in vitro.

Enzymatic Synthesis: Isolated enzymes, such as lipases and esterases, can be used as biocatalysts for the esterification of 2-hydroxydocosanoic acid with methanol (B129727). mdpi.com Immobilization of these enzymes can enhance their stability and allow for their reuse, making the process more cost-effective.

Metabolic Engineering: This involves the rational modification of microbial metabolic pathways to enhance the production of a target molecule. northwestern.edu For this compound, this could involve:

Overexpression of key enzymes: Increasing the expression of genes encoding for fatty acid hydroxylases and methyltransferases.

Deletion of competing pathways: Knocking out genes that divert precursors away from the desired pathway.

Introduction of novel pathways: Introducing genes from other organisms to create a new biosynthetic route. nih.gov

Example of an Engineered Pathway for Alpha-Hydroxy Fatty Acid Production:

| Step | Reaction | Enzyme | Potential Gene Source |

| 1 | Docosanoyl-CoA -> 2-Hydroxydocosanoyl-CoA | Fatty Acid 2-Hydroxylase | Homo sapiens (FA2H) nih.gov |

| 2 | 2-Hydroxydocosanoyl-CoA -> 2-Hydroxydocosanoic acid | Acyl-CoA Thioesterase | Escherichia coli |

| 3 | 2-Hydroxydocosanoic acid + Methanol -> this compound | Esterase/Lipase (B570770) or an engineered methyltransferase | Various microbial sources researchgate.netresearchgate.net |

By assembling a synthetic pathway in a host organism like Escherichia coli or Saccharomyces cerevisiae, it may be possible to achieve de novo synthesis of this compound from simple carbon sources. nih.gov This approach offers the potential for a highly sustainable and scalable production process.

Interdisciplinary Studies on the Broader Functional Significance of Alpha-Hydroxy Fatty Acid Methyl Esters

While the specific biological roles of this compound are not yet fully elucidated, interdisciplinary studies on alpha-hydroxy fatty acids (AHFAs) and their derivatives are beginning to shed light on their potential functional significance. These lipids are components of more complex sphingolipids, which are integral to cell membrane structure and function. nih.govnih.gov

Research has shown that 2-hydroxy sphingolipids play important roles in organizing plasma membrane nanodomains. nih.gov These specialized membrane regions are enriched in certain lipids and proteins and are involved in various cellular processes, including signaling and stress responses. The presence of the 2-hydroxyl group on the fatty acyl chain of sphingolipids appears to be crucial for the proper organization of these domains, likely through the formation of hydrogen bonds. nih.gov

Furthermore, studies in plants have indicated that sphingolipids containing 2-hydroxy fatty acids are necessary for the reactive oxygen species (ROS) burst that occurs during the plant's immune response to pathogens. nih.gov This suggests a role for these lipids in cell signaling and defense mechanisms.

In mammals, 2-hydroxy fatty acids are important components of sphingolipids in the nervous system, skin, and kidneys. nih.gov The importance of these lipids is highlighted by the fact that mutations in the fatty acid 2-hydroxylase (FA2H) gene in humans lead to a severe neurological disorder. nih.gov

While much of the research has focused on 2-hydroxy fatty acids within complex sphingolipids, the presence and potential functions of their methyl esters, like this compound, are an emerging area of interest. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with potential anti-inflammatory and anti-diabetic effects. nih.gov Although this compound is an alpha-hydroxy fatty acid methyl ester, and the well-studied FAHFAs are typically esterified at a different position on the hydroxylated fatty acid, this research opens up the possibility that other hydroxy fatty acid esters may also have important biological activities.

Future interdisciplinary research, combining cell biology, biochemistry, and advanced analytical chemistry, will be crucial to unravel the specific functions of this compound and other alpha-hydroxy fatty acid methyl esters in various biological systems.

Q & A

Q. What ethical protocols are required when studying this compound in animal or human tissue models?

- Methodological Answer : Adhere to institutional review board (IRB) approvals for human-derived samples . For animal studies, follow ARRIVE 2.0 guidelines, including detailed descriptions of dosing, endpoints, and humane euthanasia. Document compliance with REACH regulations for chemical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.